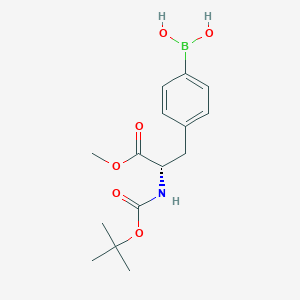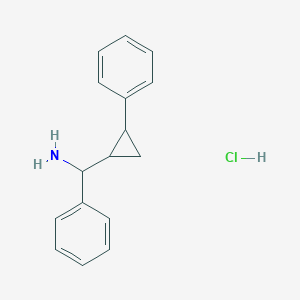![molecular formula C16H13ClFNO3 B2576689 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate CAS No. 1260922-13-1](/img/structure/B2576689.png)
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate, also known as CFME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CFME is a type of ester that belongs to the family of benzoates. It has a molecular formula of C17H13ClFNO3 and a molecular weight of 345.74 g/mol.
Scientific Research Applications
Positron Emission Tomography Probes
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate, due to its structural properties, can be analogously linked to compounds used in the development of positron emission tomography (PET) probes. For instance, derivatives like radiofluoro-pegylated phenylbenzoxazole have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. These derivatives demonstrate high affinity for β-amyloid aggregates and show potential as PET agents for detecting β-amyloid plaques in the living human brain, highlighting the importance of such structures in neurological research (Cui et al., 2012).
Molecular Structure and Analysis
Compounds structurally similar to this compound have been synthesized and analyzed for their molecular structure, showcasing their utility in chemical research. For example, the molecular structure, FT-IR, and various analyses of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate have been studied using HF and DFT methods. These studies provide insight into the vibrational wavenumbers, hyperpolarizability, and other molecular characteristics, indicating the compound's potential applications in material science and molecular engineering (Kumar et al., 2014).
Heterocyclic Synthesis
The structure of this compound could potentially be applied in the synthesis of various heterocyclic scaffolds. Research on compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block, has shown its utility in preparing substituted nitrogenous heterocycles, demonstrating the potential for this compound in drug discovery and development (Křupková et al., 2013).
Crystal Structures and CO₂ Adsorption
Similar molecular frameworks have been examined for their crystal structures and properties like CO₂ adsorption. Studies on compounds such as [Cu(II)₂(R-benzoate)₄(pyrazine)]∞ polymers, where R varies (e.g., m-F, 2,3-F₂, m-Cl, m-CH₃), offer insights into designing materials with specific adsorption and structural properties, potentially applicable to environmental and material sciences (Takahashi et al., 2014).
properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10-2-4-11(5-3-10)16(21)22-9-15(20)19-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPJASNOWGPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)

![N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide](/img/structure/B2576612.png)
![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)


![3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)

